molecular formula C16H13ClN2O4S B11096661 Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B11096661
M. Wt: 364.8 g/mol
InChI Key: NPOSJDRAHPIYIJ-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are significant in medicinal chemistry due to their wide range of therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to anti-inflammatory and anti-cancer effects by interfering with key signaling pathways involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorophenoxyacetyl group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

methyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H13ClN2O4S/c1-9-12(7-18)15(24-14(9)16(21)22-2)19-13(20)8-23-11-5-3-10(17)4-6-11/h3-6H,8H2,1-2H3,(H,19,20)

InChI Key

NPOSJDRAHPIYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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